![molecular formula C8H4ClN3O5S B2563901 [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid CAS No. 442531-32-0](/img/structure/B2563901.png)

[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

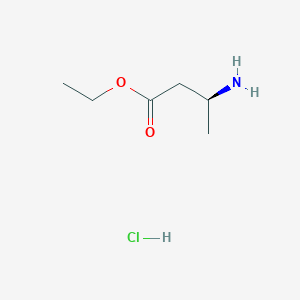

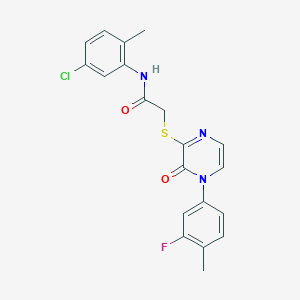

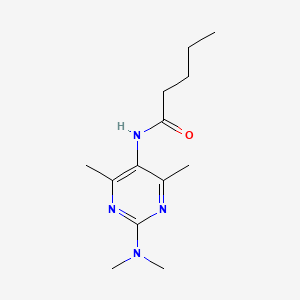

The compound “[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid” is a chemical with the molecular formula C8H4ClN3O5S and a molecular weight of 289.65 . It’s used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound includes a benzoxadiazol ring with nitro and chloro substituents, a thio group, and an acetic acid moiety .Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.65 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research efforts have focused on the synthesis and characterization of novel compounds incorporating the benzoxadiazole motif for their potential applications in medicinal chemistry and materials science. For instance, the synthesis and anticancer evaluation of oxadiazole derivatives indicate the utility of these compounds in developing new therapeutic agents. These compounds have been evaluated for their activity against various cancer cell lines, demonstrating the potential for the development of new anticancer treatments (Salahuddin et al., 2014).

Antimicrobial Activity

Derivatives of benzoxadiazole have been synthesized and evaluated for their antimicrobial properties. For example, new 2-amino-1,3,4-oxadiazole derivatives have been tested for their activity against Salmonella typhi, highlighting the role of these compounds in addressing bacterial infections (E. Salama, 2020).

Analytical and Diagnostic Applications

The benzoxadiazole moiety has been utilized in the development of novel fluorescent chiral reagents for the resolution of enantiomers, showcasing its application in analytical chemistry and diagnostics. These reagents enable the efficient resolution of amines and alcohols, facilitating studies in stereochemistry and the development of chiral drugs (T. Toyo’oka et al., 1994).

Electrochemical and Optical Studies

Compounds incorporating the benzoxadiazole unit have been studied for their electrochemical and optical properties, contributing to the development of novel materials for electronics and photovoltaics. Such studies include the examination of copolymers for their electrochromic properties, which are crucial for the development of smart windows and electronic displays (Saniye Soylemez et al., 2015).

Aldose Reductase Inhibitors

Research into aldose reductase inhibitors has explored the therapeutic potential of benzoxadiazole derivatives for the treatment of diabetic complications. These studies have identified potent inhibitors that could prevent the development of diabetic cataracts, underscoring the potential for these compounds in managing diabetes-related disorders (C. La Motta et al., 2008).

Mechanism of Action

Target of Action

Similar compounds such as 4-chloro-7-nitrobenzofurazan (nbd-chloride) are known to interact with free sulfhydryls and n-terminals within proteins .

Mode of Action

It’s worth noting that nbd-chloride, a similar compound, is used as an enzyme inhibitor and as a trapping agent for cysteine sulfenic acid .

Biochemical Pathways

Related compounds like nbd-palmitoyl-coa have been used to study the membrane translocation of lipids and to track palmitoyl-coa uptake .

Result of Action

Similar compounds like nbd-chloride are known to be used as fluorescence assay reagents, which could imply that they may have a role in signaling or visualization within the cell .

Action Environment

It’s worth noting that similar compounds like nbd-chloride are used in fluorescence assays, which could suggest that factors such as light exposure and temperature might affect their stability and efficacy .

Properties

IUPAC Name |

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O5S/c9-3-1-4(18-2-5(13)14)8(12(15)16)7-6(3)10-17-11-7/h1H,2H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIJUUNMDKBYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1SCC(=O)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2563824.png)

![[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2563826.png)

![3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2563834.png)

![1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563837.png)

![2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563839.png)